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Cat. No.: B12418138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-

generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3]

Acalabrutinib is approved for the treatment of various B-cell malignancies, including mantle cell

lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1][4] Understanding the properties

and activity of ACP-5862 is crucial for a comprehensive assessment of the clinical

pharmacology, efficacy, and safety of acalabrutinib. These application notes provide an

overview of the preclinical and clinical data on ACP-5862, along with detailed protocols for key

experimental assays.

A note on ACP-5862-d4: The "-d4" designation typically indicates a deuterated form of the

compound. Deuterated molecules are frequently used as internal standards in analytical

methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the

precise quantification of the non-deuterated analyte (ACP-5862) in biological matrices. While

essential for pharmacokinetic studies, ACP-5862-d4 itself is not the pharmacologically active

agent in preclinical or clinical research.

Preclinical Profile of ACP-5862
ACP-5862 is formed in vivo through the CYP3A-mediated oxidation of acalabrutinib, resulting

in the opening of the pyrrolidine ring. Despite this structural modification, ACP-5862 retains the
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butynamide electrophile, enabling it to act as a covalent inhibitor of BTK.

Mechanism of Action
Both acalabrutinib and ACP-5862 are irreversible inhibitors of Bruton's tyrosine kinase. They

form a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of the

BTK enzyme. BTK is a critical signaling molecule in the B-cell receptor (BCR) and cytokine

receptor pathways, which are essential for B-cell proliferation, trafficking, chemotaxis, and

adhesion. By inhibiting BTK, ACP-5862 effectively blocks these downstream signaling

pathways, leading to a reduction in malignant B-cell proliferation and tumor growth.
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Caption: Simplified BTK Signaling Pathway and Inhibition by ACP-5862.

Quantitative Preclinical Data
The following tables summarize the key in vitro potency, selectivity, and pharmacokinetic

parameters of ACP-5862 in comparison to its parent compound, acalabrutinib.

Table 1: In Vitro Potency of ACP-5862 and Acalabrutinib

Parameter ACP-5862 Acalabrutinib Reference

BTK IC₅₀ 5.0 nM 3 nM

Human Whole Blood

(hWB) EC₅₀
64 ± 6 nM 9.2 ± 4.4 nM

Human Whole Blood

(hWB) EC₉₀
544 ± 376 nM 72 ± 20 nM
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Table 2: Comparative Kinase Selectivity

Feature Observation Reference

Kinome Inhibition Profile

The kinase selectivity profiles

of ACP-5862 and acalabrutinib

are similar when tested at 1

µM.

Selectivity vs. Related Kinases

Both compounds show high

selectivity for BTK over other

kinases with a homologous

cysteine residue (e.g., ITK,

TXK, TEC, BMX, EGFR).

Table 3: Preclinical Pharmacokinetic Properties of ACP-5862

Parameter Value Species/Matrix Reference

Plasma Protein

Binding
98.6% Mouse Plasma

99.8% Rat Plasma

94.3% Dog Plasma

98.6% Human Plasma

Metabolism Primarily via CYP3A4 Human

Intrinsic Clearance 23.6 µL/min/mg Human

CYP Inhibition

Weak inhibitor of

CYP2C9 and

CYP2C19

Human

Transporter Substrate

Substrate of MDR1

and BCRP; Not a

substrate of OATP1B1

or OATP1B3

Human
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Clinical Research Applications
In humans, ACP-5862 is the major circulating metabolite of acalabrutinib, with a mean

exposure approximately two- to three-fold higher than the parent drug. Although it is about 50%

less potent than acalabrutinib in inhibiting BTK, its higher systemic exposure suggests that

ACP-5862 may contribute to the overall clinical efficacy and safety profile of acalabrutinib

treatment.

Exposure-response analyses from clinical trials in patients with B-cell malignancies have been

conducted to evaluate the relationship between the plasma concentrations of acalabrutinib and

ACP-5862 and clinical outcomes. These analyses have generally shown no clinically

meaningful correlations between the systemic exposure of either compound and efficacy (e.g.,

overall response rate, progression-free survival) or safety. This supports the use of a fixed-dose

regimen for acalabrutinib in clinical practice.

Table 4: Human Pharmacokinetic Parameters of ACP-5862 (Following a Single 100 mg Oral

Dose of Acalabrutinib)

Parameter Value Reference

Half-Life (t½) ~6.9 hours

Time to Peak Concentration

(Tₘₐₓ)

1.6 hours (range: 0.9 to 2.7

hours)

Apparent Clearance (CL/F) 13 L/hour

Volume of Distribution (Vdss) ~67 L

Experimental Protocols
In Vitro BTK Inhibition Assay (LanthaScreen™ Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

kinase assay to determine the IC₅₀ of an inhibitor against BTK.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of ACP-5862 against

BTK.
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Materials:

Recombinant BTK enzyme

LanthaScreen™ Certified Kinase Buffer

Fluorescein-labeled poly-GT substrate

ATP

LanthaScreen™ Tb-PY20 antibody (anti-phosphotyrosine)

ACP-5862 stock solution (in DMSO)

384-well assay plates

TR-FRET plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of ACP-5862 in DMSO. Further dilute the

compounds in kinase buffer to the desired final concentrations.

Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the diluted ACP-5862 solution. b. Add 5

µL of a solution containing the BTK enzyme and fluorescein-poly-GT substrate. c. Pre-

incubate for a specified time (e.g., 60 minutes) at room temperature to allow for covalent

bond formation. d. Initiate the kinase reaction by adding 2.5 µL of ATP solution. e. Incubate

for 60 minutes at room temperature.

Detection: a. Stop the reaction by adding 10 µL of a solution containing the Tb-PY20

antibody in TR-FRET dilution buffer. b. Incubate for 60 minutes at room temperature to allow

antibody binding to the phosphorylated substrate.

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the

emission at 520 nm (fluorescein) and 495 nm (terbium).

Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio

against the logarithm of the inhibitor concentration and fit the data to a four-parameter
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logistic equation to determine the IC₅₀ value.
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Caption: Workflow for determining BTK IC₅₀ using the LanthaScreen™ assay.

Cellular BTK Target Occupancy Assay (CD69
Expression)
This protocol describes a flow cytometry-based assay to measure the functional inhibition of

BTK in a cellular context by assessing the suppression of B-cell activation.

Objective: To determine the half-maximal effective concentration (EC₅₀) of ACP-5862 for

inhibiting BTK-mediated B-cell activation in human whole blood.

Materials:

Fresh human whole blood collected in heparin tubes

ACP-5862 stock solution (in DMSO)

Anti-IgD antibody (B-cell activator)

RPMI-1640 medium

Fluorochrome-conjugated antibodies: anti-CD19 (B-cell marker) and anti-CD69 (activation

marker)

Red blood cell lysis buffer

FACS buffer (PBS + 2% FBS)

96-well culture plates

Flow cytometer

Procedure:

Compound Treatment: a. Dilute human whole blood 1:1 with RPMI-1640 medium. b. Add 100

µL of the diluted blood to each well of a 96-well plate. c. Add serial dilutions of ACP-5862 to

the wells and incubate for 1 hour at 37°C.
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B-Cell Activation: a. Add anti-IgD antibody to a final concentration of 10 µg/mL to all wells

except the unstimulated controls. b. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

Staining and Lysis: a. Following incubation, add a cocktail of anti-CD19 and anti-CD69

antibodies to each well. b. Incubate for 20 minutes at room temperature, protected from light.

c. Lyse red blood cells by adding lysis buffer and incubating for 10 minutes. d. Centrifuge the

plate, discard the supernatant, and wash the cells with FACS buffer.

Data Acquisition: a. Resuspend the cell pellets in FACS buffer. b. Acquire data on a flow

cytometer, collecting events for the CD19-positive B-cell population.

Data Analysis: a. Gate on the CD19-positive cells. b. Determine the percentage of CD69-

positive cells within the B-cell gate for each condition. c. Plot the percentage of CD69

expression against the logarithm of the inhibitor concentration and fit the data to a dose-

response curve to calculate the EC₅₀.

Conclusion
ACP-5862, the primary metabolite of acalabrutinib, is a potent and selective covalent inhibitor

of BTK. Its significant systemic exposure in humans suggests a contribution to the overall

clinical activity of acalabrutinib. The provided data and protocols serve as a valuable resource

for researchers investigating the pharmacology of BTK inhibitors and for professionals involved

in the development of drugs targeting B-cell malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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